molecular formula C14H20ClNO2 B12808780 (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride CAS No. 85467-58-9

(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride

Cat. No.: B12808780
CAS No.: 85467-58-9
M. Wt: 269.77 g/mol
InChI Key: OKXPSPGUYPUREQ-OJMBIDBESA-N
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Description

(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, which is known for its strained nature, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride typically involves the formation of the cyclopropane ring followed by the introduction of the dimethylamino and phenyl groups. One common method involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in various synthetic pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a precursor for the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing esters and amines, such as:

  • (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester
  • (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid propyl ester

Uniqueness

What sets (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride apart is its specific combination of functional groups and stereochemistry.

Properties

CAS No.

85467-58-9

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[(1S,2R)-2-methoxycarbonyl-2-phenylcyclopropyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C14H19NO2.ClH/c1-15(2)10-12-9-14(12,13(16)17-3)11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3;1H/t12-,14+;/m1./s1

InChI Key

OKXPSPGUYPUREQ-OJMBIDBESA-N

Isomeric SMILES

C[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OC.[Cl-]

Canonical SMILES

C[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OC.[Cl-]

Origin of Product

United States

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